molecular formula C17H17NO2 B11854347 4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro- CAS No. 77038-22-3

4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-

Katalognummer: B11854347
CAS-Nummer: 77038-22-3
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: MDSBXFQOYRGPIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Dimethylamino)phenyl)chroman-4-one is a heterocyclic compound that belongs to the chromanone family Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)phenyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-(allyloxy)benzaldehydes with sodium sulfinates via a cascade radical cyclization using silver nitrate as a catalyst and potassium persulfate as an oxidant in a DMSO/H2O mixture . Another method involves the use of 2-(allyloxy)benzaldehyde and tertiary cyclopropyl alcohols through a silver-catalyzed radical ring-opening/coupling/cyclization cascade .

Industrial Production Methods

Industrial production of 2-(4-(Dimethylamino)phenyl)chroman-4-one typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to scale up the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Dimethylamino)phenyl)chroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromanone core to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromanone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, chromanol derivatives, and various substituted chromanones, depending on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chroman-4-one: Lacks the dimethylamino-substituted phenyl group but shares the chromanone core.

    Chromone: Similar structure but with a double bond between C-2 and C-3.

    Flavanone: Contains a similar core structure but differs in the substitution pattern.

Uniqueness

2-(4-(Dimethylamino)phenyl)chroman-4-one is unique due to the presence of the dimethylamino-substituted phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in various chemical reactions.

Eigenschaften

CAS-Nummer

77038-22-3

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

2-[4-(dimethylamino)phenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H17NO2/c1-18(2)13-9-7-12(8-10-13)17-11-15(19)14-5-3-4-6-16(14)20-17/h3-10,17H,11H2,1-2H3

InChI-Schlüssel

MDSBXFQOYRGPIW-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.